![molecular formula C9H7NOS2 B080821 Di(thiophen-2-yl)methanone oxime CAS No. 10558-44-8](/img/structure/B80821.png)
Di(thiophen-2-yl)methanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Thiophene derivatives, such as Di(thiophen-2-yl)methanone oxime, can be synthesized using classic synthetic methods . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical and significant synthetic methods to thiophene derivatives .
Chemical Reactions Analysis
Thiophene and its derivatives, including Di(thiophen-2-yl)methanone oxime, can undergo various substitution reactions. These include nucleophilic, electrophilic, and radical reactions . The position, number, and type of substituents on the core structure have remarkable effects on these reactions .
Physical And Chemical Properties Analysis
Di(thiophen-2-yl)methanone oxime has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is also an inhibitor of CYP1A2, CYP2C19, and CYP2C9 . Its water solubility is classified as soluble, with a Log S (ESOL) of -3.6 .
Scientific Research Applications
Dye-Sensitized Solar Cells
Di(thiophen-2-yl)methanone has been used in the development of organic sensitizers for dye-sensitized solar cells . The insertion of more thiophenyl units in the π-spacer effectively alters the absorption properties of the di(thiophen-2-yl)phenylamine-based dyes to be more suitable for the solar spectrum .
Organic Light Emitting Diodes (OLEDs)
Derivatives of diphenylamine and benzothiadiazole, which are structurally similar to N-(dithiophen-2-ylmethylidene)hydroxylamine, have been used in optoelectronic devices such as OLEDs .
Fungicidal Activity
N-(thiophen-2-yl) nicotinamide derivatives, which are structurally similar to N-(dithiophen-2-ylmethylidene)hydroxylamine, have been synthesized and tested for their fungicidal activity . These compounds have shown excellent fungicidal activities against cucumber downy mildew .
Antimicrobial Activity
Thiophene derivatives have been synthesized and tested for their antimicrobial activity . Changing the substituents at position-2 of the thiophene ring significantly affects their biological activity .
Chemical Probes
Di(thiophen-2-yl)methanone has been used in the synthesis of chemical probes . These probes have been evaluated for their selectivity with various metal ions .
Chemical Synthesis
Di(thiophen-2-yl)methanone is a valuable precursor for the preparation of various classes of organic compounds . It can be used in multi-component reactions for the synthesis of new heterocyclic compounds .
Future Directions
Thiophene-based analogs, including Di(thiophen-2-yl)methanone oxime, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of these compounds and developing new synthetic methods for their production.
Mechanism of Action
Target of Action
Di(thiophen-2-yl)methanone oxime, also known as N-(dithiophen-2-ylmethylidene)hydroxylamine, is a complex organic compound. This hybrid molecule has shown highly selective fluorescent sensing properties towards Fe3+ ions when compared to other competitive metal ions .
Mode of Action
The interaction of the compound with its target, Fe3+ ions, results in changes in the photophysical properties of the synthesized hybrid molecule . The compound’s mode of action is primarily through its interaction with these ions, leading to changes in fluorescence.
Result of Action
The primary result of the compound’s action is the change in fluorescence when interacting with Fe3+ ions . This property makes it a potential fluorescent chemosensor for the selective and specific detection of Fe3+ ions .
properties
IUPAC Name |
N-(dithiophen-2-ylmethylidene)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS2/c11-10-9(7-3-1-5-12-7)8-4-2-6-13-8/h1-6,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSSDPITEOFAMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=NO)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379410 |
Source
|
Record name | N-[Di(thiophen-2-yl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10558-44-8 |
Source
|
Record name | N-[Di(thiophen-2-yl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.